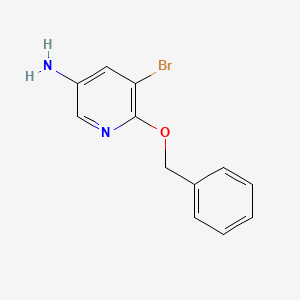

6-(Benzyloxy)-5-bromopyridin-3-amine

Description

Properties

Molecular Formula |

C12H11BrN2O |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

5-bromo-6-phenylmethoxypyridin-3-amine |

InChI |

InChI=1S/C12H11BrN2O/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2 |

InChI Key |

VGMAGSDJJOGLMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Ullmann Amination

One approach to synthesizing 6-(Benzyloxy)-5-bromopyridin-3-amine involves Ullmann amination. This method requires a copper catalyst and involves the reaction of a brominated pyridine derivative with ammonia or an amine source.

- Reagents : 3-(Benzyloxy)-5-bromopyridine, copper(I) bromide, methanolic ammonia.

- Conditions : Sealed tube, heated to 130 °C for 24 hours.

- Yield : Typically ranges from 30% to 55% depending on conditions and purification methods.

Benzyloxy Group Introduction

The introduction of the benzyloxy group typically involves nucleophilic substitution reactions. This step is crucial for protecting the hydroxyl group during subsequent bromination.

- Reagents : Pyridine derivative with a hydroxyl group, benzyl bromide or benzyl chloride, base.

- Conditions : Organic solvent, room temperature or elevated temperatures.

Analysis and Purification

Spectroscopic Techniques

Characterization of 6-(Benzyloxy)-5-bromopyridin-3-amine and its intermediates involves several spectroscopic techniques:

- 1H/13C-NMR : Essential for confirming regiochemistry and substituent positions.

- FTIR : Identifies functional groups such as C-Br stretches and benzyl ether C-O stretches.

- HRMS : Validates molecular weight and fragmentation patterns.

Chromatography

Purification is often achieved through silica gel chromatography using appropriate solvent systems (e.g., chloroform/methanol).

Challenges and Optimization

- Regioselectivity : Ensuring the correct position of the bromine atom is crucial.

- Yield Optimization : Careful control of stoichiometry and reaction conditions can enhance yields.

- Safety : Handling brominated compounds requires proper safety measures due to toxic fumes.

Data Table: Synthesis Conditions and Yields

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Ullmann Amination | 3-(Benzyloxy)-5-bromopyridine, CuBr, methanolic ammonia | 130 °C, 24 hours | 30-55% |

| Suzuki-Miyaura Coupling | Halogenated pyridine, boronic acid, Pd catalyst | Aqueous base, organic solvent | Highly variable |

| Benzyloxy Group Introduction | Pyridine derivative, benzyl bromide, base | Organic solvent, room temperature | Variable |

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)-5-bromopyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the bromine atom can produce various substituted pyridines.

Scientific Research Applications

6-(Benzyloxy)-5-bromopyridin-3-amine is a chemical compound with applications in scientific research, particularly in the synthesis of pyridinone derivatives with analgesic properties .

Key Information

- CAS No : Not found in the provided search results.

- Molecular Formula :

- Molecular Weight : 200.24 g/mol

Synthesis and Chemical Properties

6-(Benzyloxy)-5-bromopyridin-3-amine can be synthesized using general chemical procedures. For instance, one study describes the preparation of 6-(Benzyloxy)-5-bromo-N-(pyridin-4-yl)pyridin-3-amine (5) starting from a related compound (3) .

Another study details the synthesis of 6-(Benzyloxy)-5-bromo-N-phenylpyridin-3-amine (4) using a screw-cap tube under argon charged with compound 3, demonstrating its utility as an intermediate in the synthesis of more complex molecules .

Applications in Scientific Research

6-(Benzyloxy)-5-bromopyridin-3-amine and its derivatives have applications in the following areas:

- Analgesics : Research has focused on using derivatives of pyridin-2(1H)-ones, synthesized using this compound, for their anti-allodynic activity. These compounds have shown efficacy in preventing cutaneous mechanical allodynia in rat models .

- Treatment of Mechanical Allodynia (MA) : Derivatives of pyridin-2(1H)-ones have been evaluated in vivo and have demonstrated the ability to rapidly and strongly prevent the development of MA. One compound, 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (69), was able to quickly reverse neuropathic MA in rats and was found to be a p38α MAPK inhibitor .

- p38α MAPK Inhibition : Compound 69, a derivative of pyridin-2(1H)-ones, inhibits p38α MAPK, a protein kinase known to contribute to pain hypersensitivity in animal models . This suggests that 3,5-disubstituted pyridin-2(1H)-ones could represent a novel class of analgesics for the treatment of MA .

Coumarin Derivatives

While not a direct application, coumarin derivatives are also relevant due to their similar applications in medicinal chemistry :

- Multitargeting Agents : Coumarin derivatives have been explored as single-targeting MAO and AChE inhibitors, as well as multitarget-directed ligands (MTDLs), for the potential pharmacological treatment of neurodegenerative syndromes .

- AChE and BChE Inhibition : Some coumarin derivatives have shown potent, yet non-selective, inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (BChE), with additional β-secretase (BACE1) and Aβ aggregation inhibitory activities .

- BBB Permeability : Some derivatives, like 5-(Benzyloxy)pyridin-2-amine, exhibit blood-brain barrier (BBB) permeability, making them potentially useful in treating neurological conditions .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-5-bromopyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridinamine Derivatives

Key Observations

Substituent Effects: The benzyloxy group in 6-(Benzyloxy)-5-bromopyridin-3-amine contributes to higher molecular weight and lipophilicity compared to methoxy or hydrogen substituents. This may enhance membrane permeability but reduce solubility in aqueous media.

Bromine Positioning :

- Bromine at the 5-position (para to NH₂) in the target compound contrasts with derivatives like 3-Bromo-6-methoxypyridin-2-amine, where bromine is meta to NH₂. This positional difference alters electronic distribution and reactivity .

Biological Relevance :

- While 6-(Benzyloxy)-5-bromopyridin-3-amine is linked to therapeutic research, analogues like 5-Bromo-6-methoxypyridin-3-amine (similarity 0.82) may share comparable reactivity but differ in pharmacokinetics due to smaller substituents .

Synthetic Accessibility :

- Derivatives without benzyloxy groups (e.g., 6-Bromopyridin-3-amine) are synthetically simpler but lack the modularity for further functionalization via the benzyl protecting group .

Biological Activity

6-(Benzyloxy)-5-bromopyridin-3-amine is an organic compound classified as an aminopyridine. It features a pyridine ring substituted at the 6-position with a benzyloxy group and at the 5-position with a bromine atom. The molecular formula of this compound is C₁₃H₁₃BrN₂O, and its molecular weight is approximately 279.13 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and possible anticancer properties.

The presence of both the bromine atom and the benzyloxy group in 6-(Benzyloxy)-5-bromopyridin-3-amine contributes to its unique chemical reactivity. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the benzyloxy group enhances solubility and stability in biological systems.

Antimicrobial Activity

Research indicates that 6-(Benzyloxy)-5-bromopyridin-3-amine exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for the development of new antibiotics.

Antioxidant Properties

The compound's structure allows it to scavenge reactive oxygen species (ROS), which can lead to oxidative stress-related diseases. Studies have demonstrated that 6-(Benzyloxy)-5-bromopyridin-3-amine can effectively reduce oxidative damage in cellular models, highlighting its potential as an antioxidant agent.

Anticancer Potential

Emerging research has focused on the anticancer properties of 6-(Benzyloxy)-5-bromopyridin-3-amine. Its mechanism of action appears to involve the inhibition of specific protein kinases associated with cancer progression, particularly p38α MAPK, which plays a role in pain hypersensitivity and inflammation . In vivo studies have shown that derivatives of this compound can significantly reduce tumor growth in animal models, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of 6-(Benzyloxy)-5-bromopyridin-3-amine is thought to be mediated through its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival.

- Receptor Interaction : It may bind to specific receptors that modulate inflammatory responses and pain pathways, providing insights into its analgesic properties.

Comparative Analysis

To better understand the unique characteristics of 6-(Benzyloxy)-5-bromopyridin-3-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-2-nitropyridin-3-amine | Bromine at position 5, nitro at position 2 | Nitro group enhances electrophilicity |

| 5-Bromo-4-chloropyridin-3-amine | Bromine at position 5, chlorine at position 4 | Chlorine provides different reactivity |

| 3-Amino-5-bromo-6-ethylpyridine | Ethyl group at position 6 | Alters steric properties |

| 2-Amino-3-benzyloxy-5-bromopyridine | Amino group at position 2 | Introduces basicity |

This table illustrates how the specific substitutions in 6-(Benzyloxy)-5-bromopyridin-3-amine contribute to its distinct biological activities compared to other similar compounds.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that 6-(Benzyloxy)-5-bromopyridin-3-amine exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential for further development as an antimicrobial agent.

- Cancer Research : In a preclinical trial involving xenograft models, treatment with derivatives of this compound led to a significant reduction in tumor size compared to control groups, demonstrating promising anticancer activity .

Q & A

Q. Critical Factors :

- Temperature Control : Bromination requires precise temperature control to avoid over-halogenation .

- Solvent Choice : Polar aprotic solvents enhance SNAr efficiency for benzyloxy introduction .

- Catalyst Purity : Residual catalysts (e.g., Pd in hydrogenation) can lead to side reactions; thorough purification is essential .

How does the substitution pattern (bromine at position 5, benzyloxy at position 6) affect the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Advanced Research Question

The electron-withdrawing bromine at position 5 activates the pyridine ring toward SNAr at position 6 by increasing electrophilicity. However, steric hindrance from the bulky benzyloxy group at position 6 may limit further substitutions. Key observations include:

- Regioselectivity : Bromine directs incoming nucleophiles to the para position (position 2), but the benzyloxy group can block meta positions .

- Reactivity Trade-offs : While bromine enhances electrophilicity, steric effects from benzyloxy reduce reaction rates in SNAr. Computational studies (DFT) are recommended to map charge distribution .

Methodological Insight :

Use substituent electronic parameter (σ) calculations to predict reactivity trends. Compare with analogs like 5-Bromo-4-methoxypyridin-3-amine () to isolate steric vs. electronic effects.

What analytical techniques are critical for confirming the structure and purity of 6-(Benzyloxy)-5-bromopyridin-3-amine?

Basic Research Question

- 1H/13C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm, pyridine ring protons at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C12H10BrN2O) and isotopic patterns for bromine .

- HPLC-PDA : Assess purity (>95% by area normalization) and detect trace impurities from incomplete bromination or deprotection .

Advanced Tip :

Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., varying IC50 values across assays) may arise from:

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or protein binding .

- Structural Analogs : Compare activity with analogs like 6-(Benzyloxy)pyridin-3-amine () to identify substituent-specific effects.

- Metabolic Stability : The benzyloxy group may undergo in vivo cleavage, altering bioavailability. Use LC-MS to monitor degradation products .

Q. Resolution Strategy :

- Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Perform molecular docking studies to validate target binding modes despite substituent lability .

What strategies optimize regioselectivity during the introduction of substituents on the pyridine ring?

Advanced Research Question

- Directing Group Utilization : The amine at position 3 can act as a directing group for ortho/para substitutions. Protect it with a Boc group to modulate electronic effects .

- Halogen Dance Reactions : Use iodine or bromine to temporarily block positions, then migrate halogens under controlled conditions .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., over-bromination) through rapid heating/cooling cycles .

Case Study :

In 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine (), regioselective bromination was achieved by pre-coordinating the pyridine nitrogen with Lewis acids (e.g., ZnCl2).

How does the benzyloxy group influence the compound’s stability under acidic or basic conditions?

Basic Research Question

The benzyloxy group is labile under strong acidic (e.g., HBr/AcOH) or reductive (H2/Pd-C) conditions, enabling selective deprotection to generate 6-hydroxypyridin-3-amine derivatives .

- Stability Profile :

- Acidic Conditions : Cleavage occurs within 1–2 hours at 80°C in 3M HCl .

- Basic Conditions : Stable in aqueous NaOH (pH < 12) but degrades at higher pH.

Application : Use controlled deprotection to synthesize hydroxylated analogs for SAR studies .

What computational methods are effective in predicting the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model binding to kinases or GPCRs, focusing on halogen bonding (Br) and π-π stacking (benzyloxy) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots .

- Machine Learning : Train models on pyridine derivatives’ bioactivity data (e.g., ChEMBL) to predict target affinity .

Validation : Cross-reference with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.